c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2
Description
c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2 is a cyclic lactam peptide analogue derived from γ-melanocyte-stimulating hormone (γ-MSH). It belongs to a class of melanocortin receptor (MCR) ligands designed to target specific MCR subtypes (hMC3R, hMC4R, hMC5R) for therapeutic applications, such as metabolic disorders and inflammation. Its structure features a cyclic backbone with substitutions at key positions: Nle (norleucine) at position 1, D-Nal(2') (D-2-naphthylalanine) at position 3, and Glu at positions 2 and 4. These modifications enhance receptor selectivity and stability compared to linear peptides .
Properties
Molecular Formula |
C46H59N11O9 |
|---|---|
Molecular Weight |
910.0 g/mol |
IUPAC Name |
3-[(2S,5S,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid |
InChI |
InChI=1S/C46H59N11O9/c1-2-3-12-33-41(62)55-35(18-20-39(59)60)43(64)56-36(23-26-15-16-27-9-4-5-10-28(27)22-26)44(65)54-34(14-8-21-50-46(48)49)42(63)57-37(24-29-25-51-31-13-7-6-11-30(29)31)45(66)53-32(40(47)61)17-19-38(58)52-33/h4-7,9-11,13,15-16,22,25,32-37,51H,2-3,8,12,14,17-21,23-24H2,1H3,(H2,47,61)(H,52,58)(H,53,66)(H,54,65)(H,55,62)(H,56,64)(H,57,63)(H,59,60)(H4,48,49,50)/t32-,33-,34-,35-,36+,37-/m0/s1 |
InChI Key |
PAILFUNFWZLMMN-BWBQVKFQSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Chemical Reactions Analysis
Types of Reactions
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: primarily undergoes:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Particularly at the tryptophan residue, which can be oxidized to form kynurenine.
Substitution: Modifications at specific residues to enhance stability or binding affinity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various protecting groups and coupling reagents like Fmoc, Boc, HBTU, and DIC.
Major Products Formed
Hydrolysis: Smaller peptide fragments.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Modified peptides with enhanced properties.
Scientific Research Applications
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: has several applications in scientific research:
Cancer Research: Used in targeting CCK-2R overexpressing tumors for diagnostic imaging and radiotherapy.
Molecular Imaging: Radiolabeled versions are used in PET and SPECT imaging to visualize tumor sites.
Drug Development: Serves as a lead compound for developing new cancer therapeutics.
Biological Studies: Helps in understanding the role of CCK-2R in various physiological and pathological processes.
Mechanism of Action
The compound exerts its effects by binding to the cholecystokinin-2 receptor (CCK-2R). This binding activates intracellular signaling pathways, leading to various cellular responses. The primary pathway involves the activation of G proteins, which in turn activate adenylate cyclase, increasing cAMP levels and triggering downstream effects .
Comparison with Similar Compounds
Key Findings:
Role of Position 2 Residues :
- Substituting Glu² with Val (e.g., c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2) increases hMC3R/hMC5R antagonist potency (pA2 = 8.4–8.7 vs. 4.03–6.51 for the parent compound) but reduces MC4R selectivity .
- Arg² in c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 confers hMC3R agonist activity (EC50 = 1.2 nM), highlighting the critical role of charge and hydrophobicity in agonist/antagonist switching .
Impact of D-Nal(2') vs. D-Phe :
- D-Nal(2') at position 3 enhances hMC3R/hMC5R binding over MC4R due to steric bulk, as seen in this compound .
- D-Phe³ in c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 reduces MC5R affinity, favoring hMC3R agonism .
Backbone Modifications :
- The cyclic lactam structure in this compound improves metabolic stability over linear peptides like α-MSH .
- Adding tails (e.g., Val-Val-Gly in GXH-38B) can enhance MC1R selectivity but reduce MC3R/MC5R activity .
Selectivity and Potency Data
The table below summarizes receptor selectivity ratios for key compounds:
| Compound Name | Selectivity Ratio (MC3R:MC4R:MC5R) | Notes |
|---|---|---|
| This compound | 1:0.62:1.61 | Balanced MC3R/MC5R antagonism |
| c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2 | 1:0.07:1.03 | High MC3R/MC5R potency, low MC4R cross-reactivity |
| GXH-38B | 1:108:ND | MC1R-selective antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
